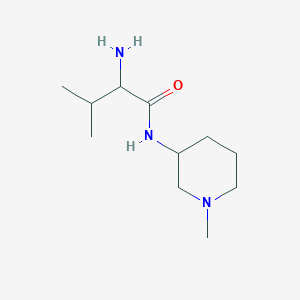
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is a compound that belongs to the class of amino acid derivatives.
Métodos De Preparación
The synthesis of 2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as valine and piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or hydrochloric acid.
Synthetic Routes: The synthetic route generally includes the protection of functional groups, coupling reactions, and deprotection steps to obtain the final product.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques like crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Common reagents include acids, bases, and organic solvents, while reaction conditions may vary from room temperature to elevated temperatures depending on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparación Con Compuestos Similares
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide and 2-Amino-3-methyl-N-(pyridin-2-yl)butanamide share structural similarities.
Uniqueness: The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H23N3O |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-(1-methylpiperidin-3-yl)butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-5-4-6-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15) |
Clave InChI |
BEZIYXRYOQMVKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC1CCCN(C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
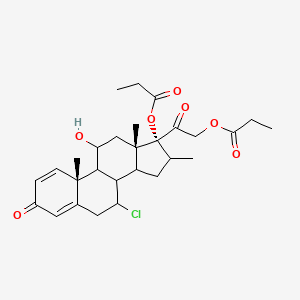
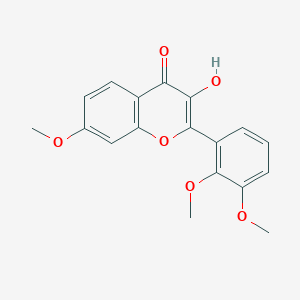

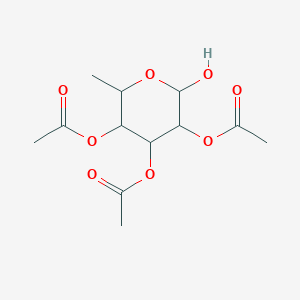
![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)

![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)

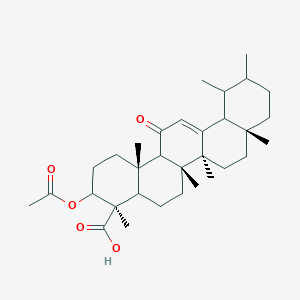
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)
